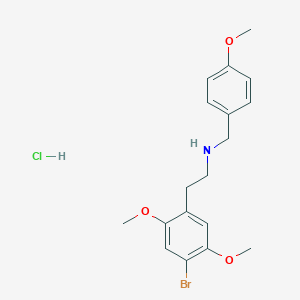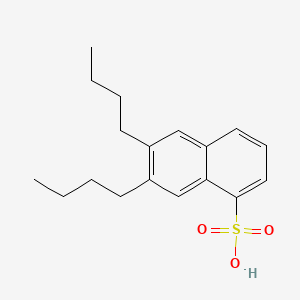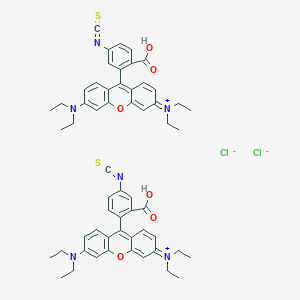
Isothiocyanate de rhodamine B (isomères mixtes)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B isothiocyanate (RhBITC) is an organic fluorescence dye widely used as a fluorescent tag in various biological applications . It is also known as RBITC, RhIc, RITC, and TRITC . RhBITC is adsorbed onto Ag on silica or polystyrene beads, exhibiting not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .
Synthesis Analysis
An efficient synthesis for silicon-rhodamines has been developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . The ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .Molecular Structure Analysis
RhBITC has an empirical formula of C29H30ClN3O3S . It has a molecular weight of 536.08 . The SMILES string representation of RhBITC is[Cl-].CCN(CC)c1ccc2c(OC3=CC(\\C=CC3=C2c4ccc(cc4C(O)=O)N=C=S)=N+CC)c1 . Chemical Reactions Analysis
RhBITC is most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It exhibits strong surface-enhanced Raman scattering (SERS) signal and a measurable amount of fluorescence when adsorbed onto Ag on silica or polystyrene beads .Physical And Chemical Properties Analysis
RhBITC is supplied as a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) . It displays excitation/emission maxima of 570/595 nm, respectively .Applications De Recherche Scientifique
Marquage des protéines
L’isothiocyanate de rhodamine B est largement utilisé comme marqueur fluorescent dans diverses applications biologiques . Il est particulièrement adapté au marquage des protéines , avec une efficacité de marquage avec l’albumine bovine supérieure à 70% .
Microscopie à fluorescence
L’isothiocyanate de rhodamine B est un colorant fluorogène perméable aux cellules, le plus souvent utilisé comme conjugué à des anticorps et des protéines pour la détection de fluorescence en microscopie . Il présente des maxima d’excitation/d’émission de 570/595 nm, respectivement .
Diffusion Raman amplifiée par surface (SERS)
L’isothiocyanate de rhodamine B est adsorbé sur l’Ag sur des billes de silice ou de polystyrène . Il présente non seulement un signal de diffusion Raman amplifiée par surface (SERS) puissant, mais aussi une quantité mesurable de fluorescence .
Traceur dans les neurones
L’isothiocyanate de rhodamine B a été utilisé comme traceur antérograde et rétrograde dans les neurones . Cela permet de suivre les voies neuronales et d’étudier la connectivité neuronale.
Détection de l’apoptose
L’isothiocyanate de rhodamine B a été utilisé dans les nanoparticules pour détecter l’apoptose
Mécanisme D'action
Target of Action
Rhodamine B Isothiocyanate (RBITC) is primarily used as a fluorogenic dye . It is often conjugated to antibodies and proteins, serving as a fluorescent tag for fluorescence detection in microscopy . The primary targets of RBITC are therefore the proteins or antibodies to which it is conjugated.
Mode of Action
RBITC interacts with its targets (proteins or antibodies) through covalent attachment. The isothiocyanate functional group in RBITC forms a stable thiourea linkage with amino groups on proteins and other biomolecules . This interaction results in the protein or antibody being fluorescently labeled, allowing for detection and visualization in microscopy applications .
Biochemical Pathways
The exact biochemical pathways affected by RBITC depend on the specific proteins or antibodies to which it is conjugated. Instead, it serves as a tool for visualizing and tracking the behavior of its target molecules within these pathways .
Pharmacokinetics
Its bioavailability would be determined by factors such as its degree of conjugation to target molecules and the specific conditions of the experimental system .
Result of Action
The primary result of RBITC’s action is the fluorescent labeling of target proteins or antibodies. This allows for the visualization of these targets under a microscope, aiding in various biological research applications . For example, it can be used to track the movement of these molecules within cells, or to identify the presence of specific antigens in immunohistochemistry .
Action Environment
The action of RBITC can be influenced by various environmental factors. For instance, the fluorescence of RBITC is dependent on the pH of the environment . Additionally, the stability of the RBITC conjugate can be affected by temperature, with storage typically recommended at −20°C . The solvent used can also impact the fluorescence properties of RBITC .
Safety and Hazards
Orientations Futures
RhBITC is a cell-permeant fluorogenic dye most often used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It can be used in conjunction with immunohistochemistry for multi-labeling studies . Its future applications may include further development and optimization of its use in biological and medical research.
Analyse Biochimique
Biochemical Properties
Rhodamine B isothiocyanate (mixed isomers) is commonly used as a conjugate to antibodies and proteins for fluorescence detection in microscopy . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence . The Rhodamine B isothiocyanate (mixed isomers)-modified Ag-deposited silica or polystyrene beads disperse well in ethanol . They are also readily coated in water with polyelectrolytes for their further derivatization with biological molecules of interest that can bind to target molecules .
Cellular Effects
Rhodamine B isothiocyanate (mixed isomers) is a cell-permeant fluorogenic dye . It can be used in conjunction with immunohistochemistry for multi-labeling studies . It has also been used as an anterograde and retrograde tracer in neurons and in nanoparticles to detect apoptosis .
Molecular Mechanism
It is known that it can bind to various biomolecules, including proteins and antibodies, which allows it to be used as a fluorescent tag . This binding can influence the function of these biomolecules, potentially leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
It is known that Rhodamine B isothiocyanate (mixed isomers) exhibits a strong fluorescence signal, which can be used to track the movement and interactions of tagged biomolecules over time .
Propriétés
IUPAC Name |
[9-(2-carboxy-4-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;[9-(2-carboxy-5-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H29N3O3S.2ClH/c1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)25-15-19(30-18-36)9-12-22(25)29(33)34;1-5-31(6-2)20-10-13-23-26(16-20)35-27-17-21(32(7-3)8-4)11-14-24(27)28(23)22-12-9-19(30-18-36)15-25(22)29(33)34;;/h2*9-17H,5-8H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFWDRVFPQJSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)O.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC(=C4)N=C=S)C(=O)O.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H60Cl2N6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-ethoxy-7,7-dimethyl-, (1S-endo)- (9CI)](/img/no-structure.png)
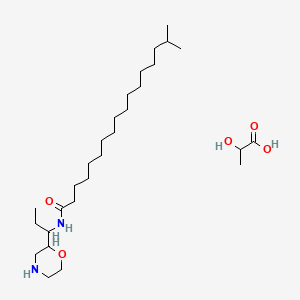
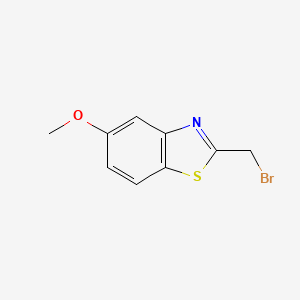

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
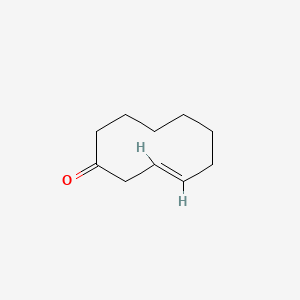
![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)
